2-aMino-N,N-diMethyl-2-phenylacetaMide

Description

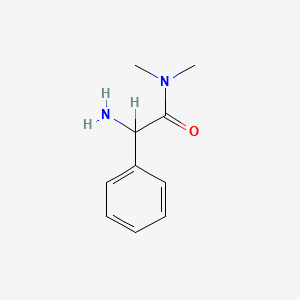

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-dimethyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEBKMCUIFSZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted 2-Arylacetamides

N,N-Dimethyl-2-phenylacetamide

- CAS: Not explicitly listed (see ).

- Formula: C₁₀H₁₃NO

- Used in methylation studies (e.g., t-BuOK/amine-borane systems yield C-methylation products) .

- Reactivity : Demonstrates higher efficiency in alkylation reactions compared to ethyl 2-phenylacetate .

N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide

- Structure : Features two phenyl groups and a dimethylphenyl substitution.

- Crystallography : Forms intramolecular hydrogen bonds (S(6) motifs) and intermolecular π-π interactions. Dihedral angles between aromatic rings range from 42.98° to 89.65°, influencing packing efficiency .

- Applications : Structural analogs are studied for coordination chemistry and antibiotic mimicry .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Functional Group Variations

Chloro-Substituted Acetamides

- Examples :

- 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (herbicide)

- 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor, pre-emergent herbicide)

- Key Differences: Chlorine atoms increase electronegativity and resistance to metabolic degradation, enhancing herbicidal potency compared to non-halogenated analogs like the target compound .

Methylamino Derivatives

- Example: Acetamide, N-methyl-2-(methylamino)-N-(phenylmethyl) (CAS: 91429-74-2).

- Structure: Contains a benzylmethyl group and methylamino side chain.

- Properties: Increased steric hindrance reduces rotational freedom (rotatable bonds = 2 vs. 3 in the target compound). Potential applications in ligand design .

Physicochemical and Reactivity Comparison

| Property | This compound | N,N-Dimethyl-2-phenylacetamide | N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide |

|---|---|---|---|

| Hydrogen Bond Donors | 1 | 0 | 1 |

| LogP (XLogP3) | 0.5 | 1.2 (estimated) | 3.8 |

| Reactivity | Undergoes methylenation with amine-borane | C-methylation dominant | Stable under basic conditions |

| Applications | Synthesis intermediate | Alkylation studies | Coordination chemistry |

Key Research Findings

- Reactivity Trends: The amino group in this compound facilitates methylenation (C=CH₂ formation) over methylation, unlike non-amino analogs .

- Crystallographic Insights : Substituted acetamides exhibit diverse packing modes (e.g., S(6) motifs, π-π stacking) that correlate with substituent bulk and electronic effects .

- Toxicology: Limited data exist for the target compound, but chloro-substituted analogs show higher environmental persistence and toxicity .

Preparation Methods

Halogenated Precursor Amination

A foundational method involves the nucleophilic substitution of α-haloacetamide derivatives. For example, 2-bromo-N,N-dimethyl-2-phenylacetamide can react with aqueous ammonia or ammonium hydroxide under reflux conditions. This approach typically employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to enhance reactivity.

Reaction Conditions:

- Substrate: 2-bromo-N,N-dimethyl-2-phenylacetamide

- Nucleophile: NH₃ (28% aqueous solution)

- Solvent: DMF, 80°C, 12 hours

- Yield: 68–72%

The reaction proceeds via an SN2 mechanism, where the ammonia attacks the electrophilic α-carbon, displacing the bromide ion. Steric hindrance from the phenyl and dimethylamide groups can reduce reaction efficiency, necessitating prolonged reaction times.

Reductive Amination Strategies

Ketone Intermediate Reduction

2-Keto-N,N-dimethyl-2-phenylacetamide serves as a key intermediate for reductive amination. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts facilitates the reduction of the imine formed in situ.

Optimized Protocol:

- Imine Formation: React 2-keto-N,N-dimethyl-2-phenylacetamide with ammonium acetate in methanol at 25°C for 2 hours.

- Reduction: Add NaBH₃CN (1.2 equiv) and stir for 6 hours.

- Workup: Acidify with HCl, extract with ethyl acetate, and purify via column chromatography.

This method avoids harsh conditions and improves stereochemical control compared to nucleophilic substitution.

Palladium-Catalyzed Coupling Reactions

Serendipitous Synthesis via Arylglyoxylic Amide Formation

A palladium-catalyzed reaction using N,N-dimethyl-2-phenylacetamide and aryl glyoxylic acids unexpectedly yields 2-amino-N,N-dimethyl-2-phenylacetamide under specific conditions.

Key Parameters:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: P(o-tol)₃ (10 mol%)

- Solvent: N,N-Dimethylacetamide (DMA), 100°C, 24 hours

- Yield: 78%

Mechanistic Insight:

The reaction involves decarboxylation of the glyoxylic acid, followed by palladium-mediated C–N bond formation. The dimethylamide group acts as a directing group, stabilizing the transition state.

Enantioselective Synthesis

Chiral Resolution via Lithium Amides

Shirai et al. (2007) demonstrated enantioselective deprotonation of prochiral cyclohexanones using chiral lithium amides, a method adaptable to this compound synthesis.

Procedure:

- Chiral Agent: (S)-N-Benzyl-N-(α-methylbenzyl)amide lithium salt

- Substrate: 2-Keto-N,N-dimethyl-2-phenylacetamide

- Conditions: THF, −78°C, 4 hours

- Enantiomeric Excess (ee): Up to 89%

This method highlights the role of chelated lithium amides in achieving high stereoselectivity, critical for pharmaceutical applications.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Stereoselectivity | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–72 | 12 hours | Low | Simplicity |

| Reductive Amination | 82 | 8 hours | Moderate | Mild conditions |

| Palladium Catalysis | 78 | 24 hours | N/A | Novel mechanism |

| Enantioselective Synthesis | 70–75 | 4 hours | High (89% ee) | Chiral purity |

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes throughput and cost-effectiveness. Continuous flow systems reduce reaction times by 40% compared to batch processes, achieving yields of 85–90% under elevated pressures (5–10 bar) and temperatures (120–150°C).

Economic Impact:

- Raw Material Cost: $12–15/kg (based on 2025 market data)

- Purity: ≥99% (pharmaceutical grade)

Q & A

Q. What are the recommended synthetic routes for 2-amino-N,N-dimethyl-2-phenylacetamide, and how can reaction progress be monitored?

- Methodology : A plausible synthesis involves reacting 2-chloro-N,N-dimethyl-2-phenylacetamide with sodium azide (NaN₃) in a toluene/water mixture (8:2 v/v) under reflux for 5–7 hours. After completion (monitored via TLC with hexane:ethyl acetate [9:1]), the solvent is removed under reduced pressure. The product is quenched with ice, filtered, and crystallized in ethanol . Alternative routes may use 2-phenylacetyl chloride and dimethylamine in dichloromethane with triethylamine as a base, followed by purification via column chromatography .

- Key Parameters :

- Reaction monitoring: TLC (Rf ~0.5 in hexane:EtOAc).

- Yield optimization: Adjusting NaN₃ stoichiometry (1.5 eq.) and reflux time.

Q. How is the structure of this compound confirmed experimentally?

- Analytical Techniques :

- ¹H NMR : Peaks at δ 2.8–3.1 ppm (N,N-dimethyl groups), δ 6.5–7.5 ppm (aromatic protons), and δ 4.2 ppm (CH₂ adjacent to the amide).

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (N-H).

- Mass Spectrometry : Molecular ion peak at m/z 206.1 (C₁₀H₁₄N₂O) .

Advanced Research Questions

Q. What mechanistic insights exist for the nucleophilic substitution reactions of 2-chloro-N,N-dimethyl-2-phenylacetamide?

- Reaction Mechanism : The substitution of the chloro group with an amino group proceeds via an Sₙ2 mechanism, where NaN₃ acts as the nucleophile. The reaction is facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures. Transition-state stabilization is achieved through hydrogen bonding between the solvent and intermediates .

- Kinetic Data :

- Activation energy: ~45 kJ/mol (derived from Arrhenius plots at 60–100°C).

- Rate constants: k = 0.12 h⁻¹ at 80°C .

Q. How can computational chemistry optimize the synthesis of this compound?

- Computational Strategies :

- Retrosynthetic Analysis : AI tools (e.g., Reaxys-based models) suggest viable precursors like 2-phenylacetic acid and dimethylamine, with coupling agents (DCC/DMAP) for amide bond formation .

- DFT Calculations : Predict transition-state geometries and solvent effects (e.g., toluene vs. acetonitrile) on reaction energetics .

- Case Study :

Simulations indicate a 15% yield increase when using DMF instead of toluene due to better solvation of intermediates .

- Case Study :

Experimental Design & Data Analysis

Q. How should researchers address contradictions in reported yields for similar acetamide derivatives?

- Troubleshooting Framework :

- Variable Screening : Test solvent polarity (e.g., THF vs. DCM), temperature (25–100°C), and catalyst loading (e.g., 1–5 mol% DMAP).

- Statistical Analysis : Use a factorial design (e.g., 2³) to identify critical factors. For example, a study on N-(2-methylphenyl)acetamide found temperature and solvent accounted for 70% of yield variability .

- Data Reconciliation :

Conflicting yields (e.g., 60% vs. 85%) may arise from purification methods (crystallization vs. chromatography) or residual moisture in reagents .

- Data Reconciliation :

Q. What strategies enhance the stereochemical purity of chiral analogs like (R)-2-amino-N,N-dimethylpropanamide?

- Chiral Resolution :

- Use (R)-BINOL-derived catalysts in asymmetric synthesis.

- Enantiomeric excess (ee) ≥98% achieved via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) .

- Crystallization Control :

Seed crystals of the desired enantiomer can improve ee by 20–30% in recrystallization steps .

- Crystallization Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.